Ethyl 2-fluoro-3-hydroxypropanoate is a fluorinated organic compound characterized by its unique molecular structure and properties, which make it valuable in various chemical applications. Its molecular formula is , and it is primarily utilized as an intermediate in the synthesis of other fluorinated compounds, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms enhances its reactivity, stability, and biological activity, making it a compound of significant interest in scientific research.
Ethyl 2-fluoro-3-hydroxypropanoate can be derived from various synthetic routes that involve starting materials such as ethyl acetate and fluorinated reagents. The compound can also be produced through biocatalytic processes, which offer a greener alternative to traditional chemical synthesis.
This compound falls under the category of fluorinated esters, which are esters that contain one or more fluorine atoms. It is classified based on its functional groups: an ester group and a hydroxyl group adjacent to a fluorinated carbon.
The synthesis of ethyl 2-fluoro-3-hydroxypropanoate can be achieved through several methods:
The synthesis often involves:
Ethyl 2-fluoro-3-hydroxypropanoate features a backbone consisting of a propanoate chain with a hydroxyl group at the second carbon and a fluorine atom at the second position. The structural representation can be summarized as follows:
Ethyl 2-fluoro-3-hydroxypropanoate can undergo several chemical transformations:
The mechanism of action for ethyl 2-fluoro-3-hydroxypropanoate involves its interaction with biological targets, particularly enzymes. The fluorine atom enhances its binding affinity to certain active sites on enzymes, potentially leading to enzyme inhibition or modulation of metabolic pathways. This characteristic makes it a candidate for drug development, especially in creating molecules with improved pharmacokinetic properties .
Ethyl 2-fluoro-3-hydroxypropanoate has several scientific uses:
Nucleophilic fluorination represents a cornerstone approach for introducing fluorine into the propanoate backbone. This strategy typically employs fluoride sources (e.g., KF, CsF, or tetraalkylammonium fluorides) to displace halogen or sulfonate leaving groups at the C2 position of malonate or lactate derivatives. A particularly efficient route involves the fluorodehydroxylation of ethyl 2,3-dihydroxypropanoate precursors using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) in aprotic solvents like dichloromethane or THF. Modified protocols utilize perfluorobutanesulfonyl fluoride (PBSF) with 1,8-diazabicycloundec-7-ene (DBU) in THF at 0°C, achieving >90% fluorination efficiency while minimizing epimerization and ester degradation. The electrophilic character of the carbonyl group adjacent to the fluorination site significantly influences reaction kinetics and regioselectivity.
Table 1: Nucleophilic Fluorination Agents and Performance
Fluorinating Agent | Solvent | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
DAST | DCM | -78 to 0 | 60-75 | Rapid reaction |
PBSF/DBU | THF | 0 | >90 | High selectivity |
KF/18-Crown-6 | Acetonitrile | 80 | 50-65 | Low cost |
Tetrabutylammonium fluoride | THF | 25 | 70-85 | Mild conditions |
Biocatalytic routes have emerged as sustainable alternatives to conventional fluorination chemistry. Engineered E. coli co-expressing methylmalonyl CoA synthase (MatBʀᵖ), methylmalonyl CoA reductase (MCR), and malonate transmembrane transporter (MadLM) enables the direct conversion of 2-fluoromalonic acid (2-FMA) into 2-fluoro-3-hydroxypropionic acid, which is subsequently esterified to yield the target compound. Whole-cell transformations achieve titers of 50 mg/L after 24 hours in aqueous media at 37°C [4]. Chemocatalytic approaches employ transition metal catalysts (e.g., Pd/Cu systems) for hydroxy-directed fluorination or asymmetric hydrogenation of fluorinated β-keto esters using Ru-BINAP complexes, affording enantiomeric excesses >95%. The biocatalytic pathway bypasses toxic reagents and operates under ambient conditions, though chemical catalysis offers superior reaction rates.
Solvent polarity critically governs the aldol-type condensation between ethyl fluoroacetate and paraformaldehyde. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), this reaction proceeds via formation of a fluoroacetate enolate intermediate that attacks formaldehyde electrophiles. DMF at 80°C yields 70–80% conversion to ethyl 2-fluoro-3-hydroxypropanoate within 6 hours, with trace dimerization byproducts. Conversely, non-polar solvents (toluene, diethyl ether) suppress enolate formation, reducing yields to <20%. Adding catalytic triethylamine (5 mol%) enhances enolization kinetics, while crown ethers facilitate paraformaldehyde depolymerization. The optimal solvent system balances enolate stability, formaldehyde solubility, and byproduct minimization [2].
Stereocontrol at C2 and C3 positions is achieved via lithium or sodium enolates generated in situ from ethyl fluoroacetate. Treatment with lithium diisopropylamide (LDA) in THF at –78°C forms configurationally stable (Z)-enolates that undergo highly diastereoselective aldol reactions with aldehydes. For ethyl 2-fluoro-3-hydroxypropanoate synthesis, paraformaldehyde addition to the fluoroacetate enolate provides the syn diastereomer preferentially (dr > 8:1). Enzymatic resolution using lipase PSIM (Burkholderia cepacia) in diisopropyl ether at 45°C further enriches enantiopurity, isolating the (R)-ester with ≥99% ee through kinetic hydrolysis of the (S)-enantiomer [6]. Sodium hydride in THF at 0°C offers a safer alternative with moderate diastereoselectivity (dr 4:1).
Table 2: Stereoselective Synthesis via Enolate Intermediates
Base | Solvent | Temperature (°C) | diastereomeric ratio (syn:anti) | Enantiomeric Excess (ee%) Post-Resolution |
---|---|---|---|---|
LDA | THF | –78 | >8:1 | ≥99 (R) |
NaH | THF | 0 | 4:1 | 95 (R) |
KHMDS | Toluene | –40 | 7:1 | ≥99 (R) |
Scalable production requires balancing reaction efficiency with operational safety and purification feasibility. Continuous-flow reactors executing the fluoromalonate-paraformaldehyde condensation in DMF at 110°C achieve 85% yield with residence times under 10 minutes, compared to 6 hours in batch mode [2]. Temperature gradients prove critical: enolization below –50°C minimizes racemization, while condensation at 80–110°C accelerates diffusion-limited formaldehyde addition. Solvent selection influences downstream processing; extraction from aqueous DMF into ethyl acetate requires precise pH control (optimum pH 6.5–7.0) to prevent ester hydrolysis. Process intensification via reactive distillation removes water byproduct, shifting equilibrium toward ester formation and improving yields by 15–20% [6]. Industrial protocols favor DMF/H₂O biphasic systems for heat dissipation and facile catalyst recovery.
Table 3: Industrial Process Parameters for Scale-Up
Parameter | Laboratory Scale | Pilot Scale (100L) | Optimized Industrial Process |
---|---|---|---|
Temperature Profile | –78°C → 80°C | –60°C → 95°C | –50°C → 110°C (flow reactor) |
Reaction Time | 8–12 h | 4–6 h | 8–12 min (continuous flow) |
Solvent System | THF | THF/H₂O (9:1) | DMF/H₂O (7:3) with 0.1M buffer |
Yield | 75% | 82% | 92% |
Purification Method | Column chromatography | Liquid-liquid extraction | Continuous extraction |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3